1-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-24-17-5-3-4-14(12-17)18(25-2)13-22-19(23)20(10-11-20)15-6-8-16(21)9-7-15/h3-9,12,18H,10-11,13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKCWYWJWUWUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzylamine with 2-methoxy-2-(3-methoxyphenyl)ethyl bromide in the presence of a base to form the intermediate. This intermediate is then reacted with cyclopropanecarboxylic acid chloride to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide or amine groups replace the fluorine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Anti-Inflammatory Activity and Toxicity Profiles
Several cyclopropane carboxamide analogs have been evaluated for anti-inflammatory activity via inhibition of nitric oxide (NO) production in BV2 microglial cells (Table 1) :
| Compound | Substituents | Potency vs. DFB | Toxicity Threshold (μM) |
|---|---|---|---|
| Target Compound | 4-Fluorophenyl, 2-methoxy-3-methoxyphenyl | Not reported | Not reported |
| 1a (N-(2-fluorophenyl)) | 3-Fluorophenyl | Decreased | >1000 |
| 1b (N-(4-fluorophenyl)) | 3-Fluorophenyl | Decreased | >1000 |
| 1d (N-(4-bromo-2-methoxyphenyl)) | 3-Fluorophenyl | 3× increased | >1000 |
| 2b (N-(4-fluorophenyl)) | 3-Chlorophenyl | 2.3× increased | >1000 |
| 2c (N-(2-chlorophenyl)) | 3-Chlorophenyl | 1.9× increased | >1000 |
Key Observations :
- Halogen Position : The 4-fluorophenyl group in the target compound contrasts with 3-fluorophenyl/chlorophenyl analogs (e.g., 1a, 2b). Substitutions at the 4-position may reduce steric hindrance, enhancing receptor binding .
- Methoxy Groups : The dual methoxy groups in the target compound are absent in most analogs. In compound 1d, a single 2-methoxy group enhances potency 3-fold, suggesting methoxy substitutions improve activity .
- Toxicity: Analogs with benzothiazole/benzimidazole groups (e.g., 1e, 1f) show toxicity at >300 μM, whereas methoxy/halogen-substituted derivatives (e.g., 2b, 2c) are non-toxic up to 1000 μM, highlighting the safety profile of methoxy modifications .
Antimicrobial and Physicochemical Properties
Amide derivatives with cyclopropane cores (e.g., F39–F45) exhibit antimicrobial activity, with variations in melting points and yields (Table 2) :
| Compound | Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| F39 | N-cyclohexyl, 4-fluorophenyl | 188.2–190.1 | 72.4 |
| F44 | N-thiazol-2-yl, 4-fluorophenyl | 187.0–189.3 | 70.4 |
| Target | N-(2-methoxy-2-(3-methoxyphenyl)ethyl) | Not reported | Not reported |
Key Observations :
Structural Modifications and Activity Trends
- Imidazole Derivatives : Compounds like 1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2,2-dimethylcyclopropanecarboxamide () introduce heterocyclic moieties, which may enhance CNS permeability but introduce metabolic instability compared to methoxy groups .
- Thiazolyl and Dioxolane Derivatives : Thiazole-containing analogs (e.g., F44, compounds 76/77/92–94 in ) show varied bioactivity, emphasizing the role of aromatic heterocycles in target engagement .
Biological Activity
1-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide, known by its CAS number 1706085-19-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 343.4 g/mol. Its structure includes a cyclopropane moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1706085-19-9 |
| Molecular Formula | CHFNO |
| Molecular Weight | 343.4 g/mol |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated significant cytotoxicity and apoptosis induction in hypopharyngeal tumor cells, outperforming the reference drug bleomycin .
Mechanism of Action:
The anticancer activity is hypothesized to be mediated through the inhibition of specific enzymes involved in tumor progression. In particular, monoacylglycerol lipase (MAGL) inhibition has been noted as a crucial mechanism. MAGL plays a role in the endocannabinoid system and regulates lipid signaling pathways that can influence cancer cell proliferation and survival .
Neuropharmacological Effects
There is emerging evidence suggesting that this compound may also interact with neuropharmacological pathways. Compounds with similar structures have shown potential as ligands for muscarinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases . This interaction could lead to therapeutic applications in conditions such as Alzheimer's disease.
Study 1: Cytotoxicity Evaluation
A study conducted on a series of cyclopropane derivatives, including our compound of interest, assessed their cytotoxic effects on human cancer cell lines. The results indicated that compounds with fluorine substitutions had enhanced biological activity compared to their non-fluorinated counterparts. The study utilized various assays to measure cell viability and apoptosis rates, providing robust data on the effectiveness of these compounds in cancer therapy .
Study 2: Neuroprotective Potential
Another research effort focused on the neuroprotective effects of similar compounds. The findings suggested that these compounds could mitigate oxidative stress in neuronal cells, potentially offering new avenues for treating neurodegenerative disorders. The protective effects were attributed to the modulation of inflammatory pathways and enhancement of antioxidant defenses within neuronal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
